CD73-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD73 plays a crucial role in the conversion of adenosine monophosphate to adenosine, which is involved in various physiological processes, including immune response modulation and tumor progression . CD73-IN-4 has shown potential in cancer immunology research due to its ability to inhibit CD73 activity effectively .
Preparation Methods
The synthesis of CD73-IN-4 involves multiple steps, including the coupling of 4,6-disubstituted 3-cyano-2-chloro-pyridines with selected thiols . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CD73-IN-4 undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include thiols and pyridines . The major products formed from these reactions are derivatives of the original compound, which can be further modified to enhance their inhibitory activity against CD73 .
Scientific Research Applications
CD73-IN-4 has been extensively studied for its applications in cancer research. It has shown promise in inhibiting tumor growth and enhancing the immune response against cancer cells . The compound is also being investigated for its potential use in combination therapies with other immune checkpoint inhibitors and chemotherapeutic agents . Additionally, this compound is being explored for its role in modulating the tumor microenvironment and improving the efficacy of existing cancer treatments .
Mechanism of Action
CD73-IN-4 exerts its effects by binding to the active site of CD73, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of adenosine monophosphate to adenosine, reducing the immunosuppressive effects of adenosine in the tumor microenvironment . The compound also enhances T-cell activation and promotes an anti-tumor immune response . The molecular targets and pathways involved include the adenosine pathway and various immune signaling pathways .
Comparison with Similar Compounds
CD73-IN-4 is unique in its high selectivity and potency as a CD73 inhibitor . Similar compounds include ORIC-533, a potent and selective small molecule inhibitor of CD73, and various second-generation CD73 inhibitors based on a 4,6-biaryl-2-thiopyridine scaffold . These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and efficacy in different cancer models .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN5O7P/c17-16-20-13(19-8-3-1-2-4-8)9-5-18-22(14(9)21-16)15-12(24)11(23)10(29-15)6-28-7-30(25,26)27/h5,8,10-12,15,23-24H,1-4,6-7H2,(H,19,20,21)(H2,25,26,27)/t10-,11-,12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVIBKVJIZKOC-RTWAVKEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COCP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN5O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.